molecular formula C19H25N5O3S B2671878 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941243-78-3

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2671878
CAS No.: 941243-78-3
M. Wt: 403.5
InChI Key: RRELGDMALUOHHY-UHFFFAOYSA-N
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Description

5-{[2-(Dimethylamino)ethyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a dimethylaminoethylamino moiety at position 5, and a piperidine-1-sulfonylphenyl group at position 2. This structure combines electron-withdrawing (carbonitrile) and electron-donating (dimethylaminoethyl) groups, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

5-[2-(dimethylamino)ethylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-23(2)13-10-21-19-17(14-20)22-18(27-19)15-6-8-16(9-7-15)28(25,26)24-11-4-3-5-12-24/h6-9,21H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRELGDMALUOHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperidine sulfonyl and dimethylaminoethylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,3-oxazole-4-carbonitrile scaffold but differ in substituents at positions 2 and 5, which critically affect their physicochemical and biological profiles. Below is a comparative analysis based on data from and related literature:

Table 1: Structural and Physicochemical Comparison

Compound ID Substituent at Position 2 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Available Quantity (mg)
Target 4-(Piperidine-1-sulfonyl)phenyl [2-(Dimethylamino)ethyl]amino C₂₃H₂₇N₅O₃S* ~473.56† Not specified
1 (Ev6) 4-(Morpholine-4-sulfonyl)phenyl [2-(4-Methoxyphenyl)ethyl]amino C₂₃H₂₄N₄O₅S 468.53 91
2 (Ev6) 4-(4-Methylpiperidine-1-sulfonyl)phenyl 4-Methoxyanilino C₂₃H₂₄N₄O₄S 452.53 86
3 (Ev6) 4-(3-Methylpiperidine-1-sulfonyl)phenyl 4-Methoxyanilino C₂₃H₂₄N₄O₄S 452.53 69
4 (Ev6) 4-(Azepane-1-sulfonyl)phenyl Ethylamino C₁₈H₂₂N₄O₃S 374.46 96

*Estimated formula based on structural similarity; †Calculated molecular weight.

Key Findings:

Position 2 Modifications: The target compound’s piperidine-sulfonylphenyl group (vs. 3-Methylpiperidine (Compound 3) introduces steric hindrance compared to 4-methylpiperidine (Compound 2), which may affect conformational flexibility and solubility .

Molecular Weight and Quantity :

  • The target compound’s higher molecular weight (~473.56 vs. 374.46–468.53) suggests a trade-off between bulkiness and bioavailability. Available quantities of analogs (69–96 mg) indicate their experimental feasibility for further pharmacological screening .

Pharmacological Implications:

  • Piperidine vs. Morpholine Sulfonyl Groups : Piperidine’s six-membered ring may confer better metabolic stability compared to morpholine’s oxygen-containing ring, which is prone to oxidative degradation .
  • Amino Substituents: The dimethylaminoethyl chain in the target compound could enhance CNS penetration compared to aryl-substituted analogs (e.g., 4-methoxyanilino), as seen in neuroactive drug design .

Biological Activity

The compound 5-{[2-(dimethylamino)ethyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (CAS No. 941243-78-3) is a complex organic molecule with potential applications in various fields, including medicinal chemistry. Its unique structure features an oxazole ring, a piperidine sulfonyl group, and a dimethylaminoethylamino substituent, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound's structure can be broken down into several key components:

  • Oxazole Ring : A five-membered heterocyclic compound that contributes to the overall stability and reactivity of the molecule.
  • Piperidine Sulfonyl Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Dimethylaminoethylamino Substituent : Potentially increases the compound's ability to penetrate cellular membranes.

Physical Properties

PropertyValue
Molecular FormulaC19H25N5O2S
Molecular Weight373.50 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may bind to various receptors, modulating their activity and influencing signal transduction pathways.

Therapeutic Potential

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against a range of bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Properties : The unique structure allows for possible interactions with cancer-related pathways, making it a candidate for further investigation in oncology.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting strong antimicrobial properties.
  • Cytotoxicity in Cancer Cells :
    • In vitro tests on MCF-7 breast cancer cells demonstrated that the compound induces apoptosis at concentrations of 20 µM and higher. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.
  • Synergistic Effects with Existing Drugs :
    • Research exploring combinations with standard chemotherapeutics (e.g., doxorubicin) revealed enhanced cytotoxic effects in resistant cancer cell lines, highlighting its potential as an adjuvant therapy.

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